Lithium carbonate

Descripción general

Descripción

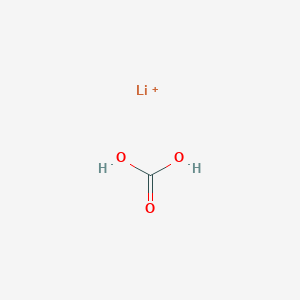

Chemical Structure and Properties Lithium carbonate (Li₂CO₃) is an inorganic salt with a crystalline structure, characterized by a carbonate anion (CO₃²⁻) and two lithium cations (Li⁺). Its FTIR spectrum shows a distinct C-O symmetric stretching peak at 1088.64 cm⁻¹, consistent with the vibrational modes of the carbonate group . The compound exhibits low solubility in pure water (~1.3 g/100 mL at 20°C), but solubility increases significantly under carbon dioxide-rich conditions due to the formation of soluble lithium bicarbonate (LiHCO₃) .

Production and Applications

this compound is primarily extracted from brine pools or mineral ores (e.g., spodumene) through processes involving carbonation under pressure . Major applications include:

Aplicaciones Científicas De Investigación

Lithium carbonate has a wide range of applications in scientific research and industry:

- Lithium-Ion Batteries: It is a key precursor in the production of cathode materials for lithium-ion batteries, which are widely used in portable electronics and electric vehicles .

- Ceramics and Glass: this compound is used in the production of ceramics and glass to improve their thermal and mechanical properties .

- Pharmaceuticals: It is used in the treatment of mood disorders, such as bipolar disorder, due to its mood-stabilizing properties .

- Catalysis: this compound is used as a catalyst in various chemical reactions, including the synthesis of organic compounds .

Mecanismo De Acción

El mecanismo de acción exacto del carbonato de litio en el tratamiento de los trastornos del estado de ánimo no se comprende completamente. Se cree que implica múltiples dianas y vías moleculares:

- Inhibición de enzimas: El carbonato de litio inhibe enzimas como la cinasa 3 de la glucógeno sintasa (GSK-3) y la monofosfatasa de inositol, que desempeñan un papel en la regulación del estado de ánimo .

- Modulación de los neurotransmisores: Afecta los niveles de neurotransmisores, como la serotonina y la dopamina, que participan en el estado de ánimo y el comportamiento .

Compuestos similares:

- Carbonato de sodio (Na2CO3)

- Carbonato de potasio (K2CO3)

- Carbonato de calcio (CaCO3)

Comparación:

- Solubilidad: El carbonato de litio es menos soluble en agua en comparación con el carbonato de sodio y el carbonato de potasio, pero más soluble que el carbonato de calcio .

- Aplicaciones: Si bien todos estos carbonatos se utilizan en aplicaciones industriales, el carbonato de litio es único en su uso en baterías de iones de litio y productos farmacéuticos .

El carbonato de litio destaca por sus propiedades y aplicaciones únicas, especialmente en el campo del almacenamiento de energía y el tratamiento de la salud mental.

Comparación Con Compuestos Similares

Comparison with Similar Lithium Compounds

Lithium Chloride (LiCl)

Key Findings :

- LiCl shows faster onset of renal side effects compared to Li₂CO₃, despite identical Li⁺ pharmacokinetics .

Lithium Citrate (Li₃C₆H₅O₇)

Key Findings :

- Lithium citrate demonstrates superior efficacy at lower concentrations (4 mM vs. 25 mM for Li₂CO₃) in varroa mite control .

Lithium Sulfate (Li₂SO₄)

Key Findings :

Lithium Bicarbonate (LiHCO₃)

| Property | This compound (Li₂CO₃) | Lithium Bicarbonate (LiHCO₃) |

|---|---|---|

| Stability | Stable anhydrous form | Exists only in aqueous solutions |

| Formation | Precipitates under low CO₂ | Forms under high CO₂ pressure |

Key Insight :

Lithium Orotate (LiC₅H₃N₂O₄)

| Property | This compound (Li₂CO₃) | Lithium Orotate |

|---|---|---|

| Bioavailability | Standard Li⁺ release | Hypothesized targeted CNS delivery |

| Renal Effects | Moderate polyuria | Slower polyuria onset |

Key Findings :

- No pharmacokinetic differences were observed between Li₂CO₃ and lithium orotate, contradicting claims of enhanced CNS targeting .

Research Highlights

- Miticidal Activity : Lithium citrate outperforms Li₂CO₃ in efficacy and tolerability, making it a preferred acaricide .

- Pharmacokinetics : Li⁺ distribution is consistent across salts, but anion choice impacts side effect profiles .

- Industrial Demand : Li₂CO₃ remains dominant in battery production due to cost and stability, while alternatives like LiCl are niche .

Actividad Biológica

Lithium carbonate (Li2CO3) is a well-established medication primarily used in the treatment of bipolar disorder and other mood disorders. Its biological activity extends beyond psychiatric applications, revealing potential therapeutic effects in various medical conditions, including neurodegenerative diseases and cancer. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound exhibits multiple mechanisms of action that contribute to its therapeutic effects:

- Neuroprotective Effects : Lithium has been shown to enhance neuroprotection in conditions such as Alzheimer's disease and stroke. It promotes autophagy, a cellular process that removes damaged components, thereby improving neuronal health .

- Modulation of Neurotransmitters : Lithium influences neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. It also affects the levels of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth .

- Anticancer Properties : Recent studies suggest that this compound may have anticancer effects. It induces apoptosis in cancer cells and inhibits tumor growth by modulating various cellular pathways .

1. Bipolar Disorder

This compound remains a first-line treatment for bipolar disorder due to its efficacy in stabilizing mood and reducing the frequency of manic and depressive episodes. A double-blind study indicated a significant reduction in depressive attacks among patients treated with lithium compared to placebo .

2. Neurodegenerative Diseases

Lithium's neuroprotective properties have been explored in conditions like Alzheimer's disease and Niemann-Pick disease type C1 (NP-C1). Research demonstrated that lithium treatment significantly reduced plasma levels of 7-ketocholesterol (7-KC), a biomarker associated with NP-C1 severity, indicating its potential as a disease-modifying agent .

3. Cancer Therapy

Recent findings indicate that lithium can enhance the immune response against tumors by revitalizing CD8+ T cells, which are crucial for antitumor immunity. Lithium interferes with lactate metabolism in tumor cells, potentially improving the effectiveness of cancer immunotherapy .

4. Toxicity and Side Effects

While lithium is effective, it also poses risks of toxicity. Case reports highlight instances of lithium intoxication leading to severe neurological symptoms despite serum levels being within therapeutic ranges . Monitoring is essential to prevent adverse effects.

Table 1: Summary of Clinical Findings on this compound

Table 2: Reported Cases of Lithium Toxicity

Análisis De Reacciones Químicas

Precipitation with Carbon Dioxide

Li₂CO₃ is commonly synthesized via carbonation of lithium hydroxide (LiOH) or lithium-rich brines using CO₂. The reaction proceeds through distinct stages :

Reaction Mechanism

-

CO₂ Dissolution :

-

This compound Formation :

Key Findings

-

Staged Precipitation : Four stages govern Li₂CO₃ crystallization :

-

Stage I : Rapid OH⁻ consumption (pH drop).

-

Stage II : Burst nucleation (particle formation).

-

Stage III : Gradual precipitation (equilibrium).

-

Stage IV : Bicarbonate formation (excess CO₂).

-

-

Temperature Dependence : Higher temperatures (30–90°C) increase the maximum carbonation rate from 67% to 83% and reduce particle size .

| Parameter | Conventional CO₂ Bubbling | CO₂ Microbubbling |

|---|---|---|

| Max Li₂CO₃ Yield | 420 g over 300 min | 630 g over 220 min |

| Reaction Rate | 1.4 g/min | 5.5 g/min |

| Source Efficiency | 53% | 67% |

| Data from |

Thermal Decomposition

Li₂CO₃ decomposes under high temperatures or electrochemical conditions:

Electrochemical Oxidation (Batteries) :

In Li-CO₂ batteries, Li₂CO₃ decomposes during charging :

Key Findings

-

Singlet Oxygen Formation : 20% of evolved CO₂ originates from side reactions involving singlet oxygen (¹O₂) attacking carbon substrates .

-

Catalyst Role : Co₃O₄ inhibits ¹O₂ formation, reducing parasitic reactions by 15% .

Thermal Stability :

Li₂CO₃ melts at 723°C and decomposes above 1310°C :

Reactivity with Metal Oxides

Li₂CO₃ participates in solid-state reactions with transition metal oxides (e.g., HfO₂, ZrO₂) at elevated temperatures :

Mechanism :

Outcomes :

-

Li⁺ diffusion through oxide layers forms silicates at substrate interfaces.

Solubility and Acid Reactions

Li₂CO₃ exhibits low water solubility but reacts with acids to form soluble salts:

Solubility Data :

| Temperature (°C) | Solubility (g/100 mL H₂O) |

|---|---|

| 25 | 1.29 |

| 90 | 0.72 |

| Data from |

Reaction with HCl :

Electrochemical Reactions in Batteries

As a discharge product in Li-air/CO₂ batteries, Li₂CO₃’s reversibility is limited by side reactions:

-

Primary Reaction :

-

Side Reactions :

(Carbon substrate oxidation)

Gas Evolution Analysis :

| Gas | Contribution (%) | Source |

|---|---|---|

| CO₂ | 80 | Li₂CO₃ decomposition |

| CO | 20 | Substrate/electrolyte oxidation |

| Data from |

Q & A

Q. Basic: What experimental methods are recommended for synthesizing high-purity lithium carbonate from brine sources?

This compound synthesis from brine typically involves precipitation with sodium carbonate (Na₂CO₃) after impurity removal (e.g., Mg²⁺, Ca²⁺). Key steps include:

- Brine pretreatment : Use ion-exchange resins or solvent extraction to remove competing cations .

- Controlled precipitation : Optimize pH (≥10) and temperature (80–90°C) to maximize Li₂CO₃ yield while minimizing co-precipitation of Na, Al, and Fe impurities (e.g., Na content can reach 4.2% if unoptimized) .

- Purification : Recrystallization or washing with hot deionized water reduces residual Na and K to <0.05% .

Characterization via XRD (to confirm crystallinity) and FE-SEM (for particle morphology) is critical .

Q. Advanced: How can high-gravity carbonization improve the kinetics and purity of this compound synthesis?

High-gravity reactors (e.g., rotating packed beds) enhance mass transfer and reaction efficiency by generating centrifugal forces >1,000× gravity. This method:

- Accelerates CO₂ absorption into lithium hydroxide solutions, reducing carbonization time by ~70% compared to stirred tanks .

- Produces nano-sized Li₂CO₃ particles (50–200 nm) with narrow size distributions, ideal for battery applications .

- Requires optimization of rotational speed (1,200–1,500 rpm) and gas-liquid ratio to minimize energy consumption while maximizing yield .

Q. Basic: What analytical techniques are essential for quantifying trace impurities in this compound?

- ICP-OES : Detects trace metals (e.g., Fe, Al, Ca) at ppm levels. Key parameters include plasma power (1.2–1.5 kW) and axial/radial viewing modes to balance sensitivity and detection limits .

- Ion Chromatography : Measures anions like Cl⁻ and SO₄²⁻, which can affect electrochemical performance in batteries .

- Loss on Ignition (LOI) : Determines moisture and volatile content (target: <0.5% for battery-grade Li₂CO₃) .

Q. Advanced: How can researchers reconcile discrepancies in this compound solubility data across literature sources?

Solubility contradictions often arise from temperature gradients and ionic strength variations in experimental setups. To address this:

- Standardize measurements using isotonic solutions (e.g., 0.1 M NaCl) to mimic industrial brine conditions .

- Employ in situ Raman spectroscopy to monitor real-time Li₂CO₃ dissolution/precipitation kinetics, reducing artifacts from sampling .

- Cross-validate data with thermodynamic models (e.g., Pitzer equations) to account for activity coefficients in concentrated electrolytes .

Q. Basic: What are the critical factors in designing a reproducible precipitation process for this compound?

- Supersaturation Control : Maintain Li⁺ concentration 1.5–2.0× saturation limit to balance nucleation and growth rates .

- Mixing Efficiency : Use baffled reactors or ultrasonic agitation to prevent localized over-concentration and impurity entrapment .

- Aging Time : Allow 2–4 hours for Ostwald ripening to improve crystal uniformity .

Q. Advanced: How can statistical experimental design optimize this compound synthesis for battery applications?

- Response Surface Methodology (RSM) : Model interactions between pH, temperature, and Na₂CO₃ dosing to maximize purity (>99.5%) and minimize particle size (<5 µm) .

- Taguchi Arrays : Identify dominant factors (e.g., CO₂ flow rate contributes 60% to carbonization efficiency) while reducing trial count .

- Principal Component Analysis (PCA) : Decouple correlated variables (e.g., Mg²⁺ and Ca²⁺ removal efficiency) to streamline process optimization .

Q. Basic: How does this compound’s crystal structure influence its reactivity in solid-state synthesis?

Li₂CO₃ adopts a monoclinic structure (space group C2/c) with alternating Li⁺ and planar CO₃²⁻ layers. Key implications:

- Thermal Decomposition : Above 700°C, CO₂ release generates reactive Li₂O, critical for ceramic/glass production .

- Ion Mobility : Layered structure facilitates Li⁺ diffusion in solid electrolytes but requires doping (e.g., Al³⁺) to stabilize phase transitions .

Q. Advanced: What methodologies address this compound’s environmental impact in LCA studies?

- Cradle-to-Gate Analysis : Quantify energy use (≥15 kWh/kg Li₂CO₃) and CO₂ emissions (≥5 kg CO₂/kg Li₂CO₃) from brine evaporation ponds .

- Allocation Methods : Use mass-based allocation for co-produced minerals (e.g., KCl) to avoid overestimating Li₂CO₃’s footprint .

- Water Footprinting : Track brine extraction rates relative to aquifer recharge to assess sustainability in arid regions .

Q. Basic: What safety protocols are critical when handling this compound in lab settings?

- PPE : Use N95 masks to avoid inhalation of fine particles (diameter <10 µm) .

- Waste Disposal : Neutralize spills with dilute acetic acid (pH 6–8) before aqueous disposal .

- Storage : Keep in airtight containers with desiccants to prevent hydration, which alters reactivity .

Q. Advanced: How can this compound’s role in extending iodine-131 half-life inform radiopharmaceutical research?

- Mechanism : Li₂CO₃ inhibits thyroid iodide efflux, prolonging ¹³¹I retention (effective half-life increases from 5.5 to 7.8 days) .

- Dosage Optimization : Clinical trials use 600–900 mg/day Li₂CO₃, requiring serum Li⁺ monitoring (target: 0.6–1.2 mM) to avoid toxicity .

- Synchrotron Studies : XAS/XANES analyze Li₂CO₃’s interaction with thyroid cells to refine delivery mechanisms .

Métodos De Preparación

Brine-Based Processing for Lithium Carbonate Production

Soda Ash Precipitation and Bicarbonation

The purified brine undergoes a two-step conversion process:

-

Primary precipitation : A 15–30% w/w soda ash (Na₂CO₃) solution is added at 60–90°C to precipitate impure Li₂CO₃ (≈99.4% purity) .

-

Bicarbonation : The impure Li₂CO₃ is dissolved in a CO₂-saturated aqueous solution under controlled conditions (0–40°C, 0.7–20 atm pressure) to form lithium bicarbonate (LiHCO₃) .

2\text{CO}3 + \text{CO}2 + \text{H}2\text{O} \rightarrow 2\text{LiHCO}_3

Final Purification and Crystallization

The LiHCO₃ solution is filtered to remove insoluble impurities (e.g., silica, iron) and treated with ion-exchange resins to adsorb residual divalent ions (Mg²⁺, Ca²⁺) . Heating the solution to 75–100°C liberates CO₂, precipitating high-purity Li₂CO₃ (99.5–99.9%) .

Purification of Industrial-Grade this compound

Carbonization and Ion Exchange

Industrial-grade Li₂CO₃ (≈99% purity) is upgraded to battery-grade (99.5–99.9%) through:

-

Carbonization : Slurrying industrial-grade Li₂CO₃ in distilled water and introducing CO₂ to form LiHCO₃ .

-

Ion exchange : Passing the LiHCO₃ solution through chelating resins (e.g., aminophosphonic acid resins) to remove Ca²⁺, Mg²⁺, and other metal impurities .

Thermal Decomposition

The purified LiHCO₃ solution is boiled to decompose bicarbonate into high-purity Li₂CO₃:

3 \xrightarrow{\Delta} \text{Li}2\text{CO}3 + \text{CO}2 \uparrow + \text{H}_2\text{O}

This method achieves 99.95% purity with particle sizes <10 μm, suitable for battery applications .

Gas–Liquid Reactive Crystallization Using CO₂

Microbubble-Enhanced Crystallization

A novel approach replaces Na₂CO₃ with CO₂ as the precipitant, avoiding sodium contamination and enabling direct synthesis of battery-grade Li₂CO₃ . Key steps include:

-

Reactive crystallization : Injecting CO₂ microbubbles into a lithium-rich solution (e.g., LiOH or LiCl) to enhance mass transfer and nucleation:

2 \rightarrow \text{Li}2\text{CO}3 + \text{H}2\text{O}

-

Particle size control : Microbubbles reduce agglomeration, yielding Li₂CO₃ particles with a median diameter (D50) of 5–15 μm .

Kinetic and Thermodynamic Insights

In situ studies reveal that the crystallization rate follows second-order kinetics, with activation energy of 45–60 kJ/mol . Optimal conditions include:

-

Temperature: 25–40°C

-

CO₂ pressure: 1–3 atm

-

Stirring rate: 300–500 rpm

Comparative Analysis of Preparation Methods

Propiedades

IUPAC Name |

dilithium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZVUEUWXADBQD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CLi2O3, Li2CO3 | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10377-37-4 (mono-lithium salt), 17341-24-1 (Parent) | |

| Record name | Lithium carbonate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023784 | |

| Record name | Lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium carbonate appears as a white powder. Strong irritant when dissolved in water., White powder slightly soluble in water; [CAMEO], WHITE POWDER. | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 1300 °C | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

100mM, Solubility in water (wt%): 1.52 at 0 °C; 1.31 at 20 °C; 1.16 at 40 °C; 1.00 at 60 °C; 0.84 at 80 °C; 0.71 at 100 °C, Insoluble in alcohol; soluble in dilute acid, Insoluble in acetone, ammonia, Solubility in water, g/100ml: 1.3 (poor) | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.11 g/cu cm, 2.1 g/cm³ | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, light, alkaline powder, White monoclinic crystals | |

CAS No. |

554-13-2 | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium carbonate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BMD2GNA4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

723 °C | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.